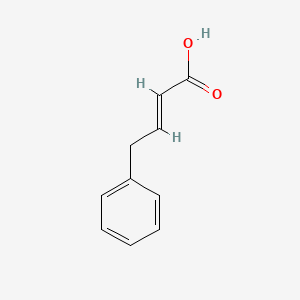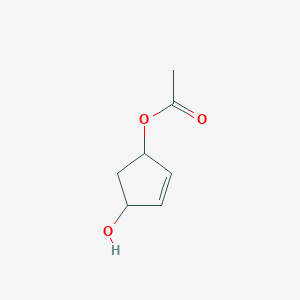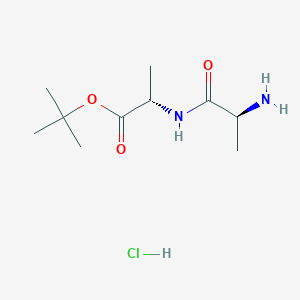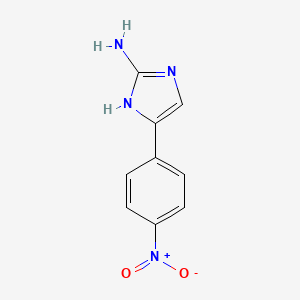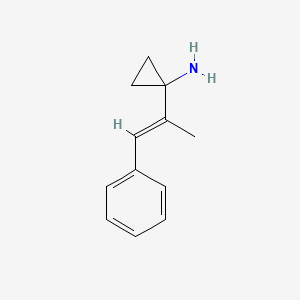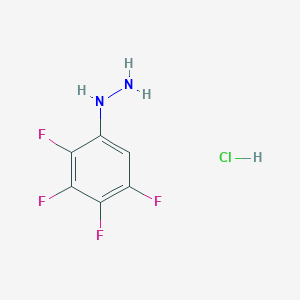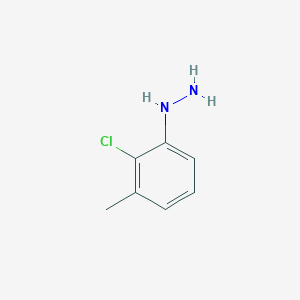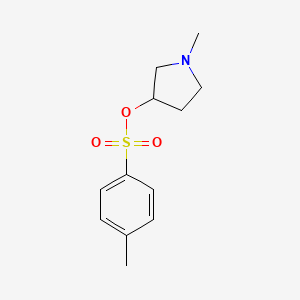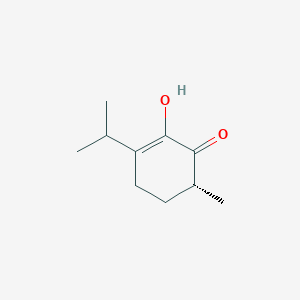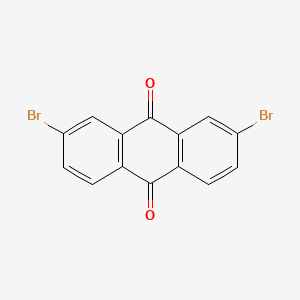
2,7-Dibromoanthraquinone
Vue d'ensemble
Description
2,7-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 7 positions of the anthraquinone structure. This compound is known for its deep red crystalline appearance and is used in various chemical applications due to its unique properties.
Mécanisme D'action
Target of Action
Anthraquinones, the class of compounds to which 2,7-dibromoanthraquinone belongs, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Anthraquinones are known to perform various redox reactions in aqueous or organic phases . They can undergo hydrogen transfer with other compounds under light conditions, thereby efficiently catalyzing redox reactions .
Biochemical Pathways
Anthraquinones are recognized as high-efficiency photocatalysts that can perform various redox reactions . These reactions could potentially affect various biochemical pathways, particularly those involving redox reactions.
Pharmacokinetics
A related compound, 1-amino-2,4-dibromoanthraquinone (adbaq), is known to be rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine . It’s possible that this compound may have similar ADME properties.
Result of Action
In cultured mammalian cells, anthraquinones caused chromosomal aberrations and sister chromatid exchange .
Action Environment
It’s known that anthraquinones are stable in air but can decompose under the influence of light . The photocatalytic activity of anthraquinones can also be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .
Analyse Biochimique
Biochemical Properties
2,7-Dibromoanthraquinone is widely used in the field of chemistry . It is often used in organic synthesis reactions as a precursor for the synthesis of dyes, pigments, and organic semiconductor materials . It can also be used as a corrosion inhibitor, catalyst, and chemical research reagent
Cellular Effects
The specific cellular effects of this compound are not well-documented and require further research. It is known that anthraquinones, the class of compounds to which this compound belongs, have been associated with various cellular effects. For instance, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that anthraquinones, the class of compounds to which this compound belongs, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has high stability and can dissolve in organic solvents such as chloroform, dichloromethane, and dimethylformamide .
Metabolic Pathways
It is known that anthraquinones, the class of compounds to which this compound belongs, can be involved in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. A catalyst, such as iron(III) bromide (FeBr3), may be used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthrahydroquinone derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted anthraquinone derivatives.
Reduction: Formation of anthrahydroquinone derivatives.
Oxidation: Formation of higher oxidation state anthraquinone derivatives.
Applications De Recherche Scientifique
2,7-Dibromoanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and organic semiconductors.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of corrosion inhibitors, catalysts, and chemical research reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromoanthraquinone: Similar structure but with bromine atoms at the 2 and 6 positions.
1,4-Dibromoanthraquinone: Bromine atoms at the 1 and 4 positions.
2-Bromoanthraquinone: Single bromine atom at the 2 position.
Uniqueness
2,7-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective bromination and specific redox behavior .
Propriétés
IUPAC Name |
2,7-dibromoanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKIJMSLTKGUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302089 | |
| Record name | 2,7-Dibromo-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-42-5 | |
| Record name | 2,7-Dibromo-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


